1,2-ベンゾオキサゾール-7-オール

説明

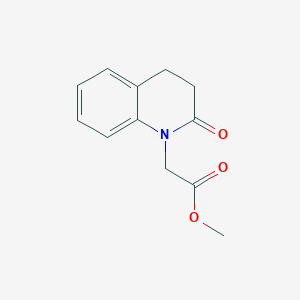

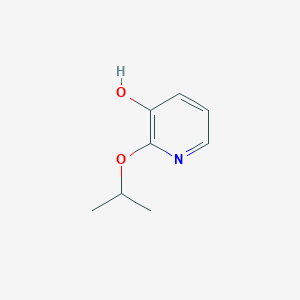

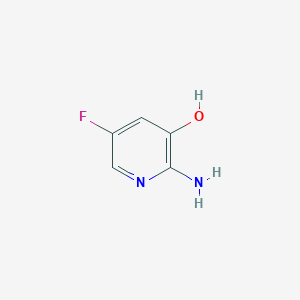

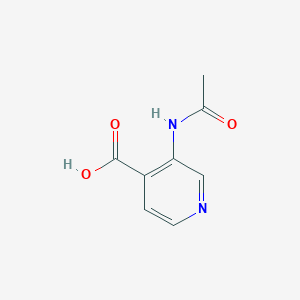

1,2-Benzoxazol-7-ol, also known as benzoxazol-7-ol, is a heterocyclic organic compound containing a benzoxazole ring structure. It is a colorless solid that is soluble in water and ethanol. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. Its structure is important in the development of new drugs and other compounds due to its wide range of biological activities.

科学的研究の応用

抗菌剤

1,2-ベンゾオキサゾール-7-オールとその誘導体は、抗菌剤としての可能性が研究されています。グラム陽性菌とグラム陰性菌の幅広い範囲に対して有効性を示しており、カンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌株に対しても有効です。 これらの化合物は、特に薬剤耐性感染症の新しい治療法の開発に役立ちます .

抗癌活性

研究によると、ベンゾオキサゾール誘導体は抗癌作用を示すことが示されています。 ヒト結腸直腸癌(HCT116)を含むさまざまな癌細胞株に対して試験されており、一部の化合物は有望なIC50値を示しており、化学療法での使用の可能性を示唆しています .

農業用途

農業では、ベンゾオキサゾール誘導体は、真菌病原体から作物を保護する殺菌剤として使用できます。 この用途は、作物の健康を維持し、真菌感染による収量損失を防ぐために不可欠です .

工業用途

ベンゾオキサゾール化合物は、さまざまな材料の合成における中間体としての役割を果たすため、工業用途において価値があります。 染料、顔料、ポリマーの製造に関与しており、これらの化合物は製造プロセスにおいて不可欠な成分です .

環境用途

ベンゾオキサゾール誘導体の環境用途には、汚染制御や環境修復に役立つ材料の作成における中間体としての使用が含まれます。 その化学的特性により、汚染物質と相互作用し、汚染物質の分解または除去を促進します .

材料科学

材料科学では、1,2-ベンゾオキサゾール-7-オールは高度な材料の合成に使用されます。 その誘導体は、さまざまな技術的用途のための革新的な材料の作成に重要な、特定の光学、電子、または機械的特性を備えた新しい化合物の開発に貢献できます .

分析化学

ベンゾオキサゾール誘導体は、分析化学でも使用されます。その独特のスペクトル特性により、化学分析におけるマーカーまたは試薬として機能できます。 これにより、物質の定性および定量分析において貴重なツールになります .

作用機序

Target of Action

Benzoxazole derivatives, including 1,2-Benzoxazol-7-ol, have been found to interact with a wide range of biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . They have shown significant antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and fungal strains: Candida albicans and Aspergillus niger .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They have been shown to possess potent anticancer activity . .

Result of Action

Benzoxazole derivatives have shown significant antimicrobial and anticancer activities . They have been found to be effective against various bacterial and fungal strains . Some benzoxazole compounds have also shown potent anticancer activity . .

Safety and Hazards

将来の方向性

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The unique benzoxazole scaffold exhibits an impressive potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation agents, and so on . The number of reports describing benzoxazole-containing highly active compounds leads to the expectation that this scaffold will further emerge as a potential candidate in the field of drug discovery .

生化学分析

Biochemical Properties

1,2-Benzoxazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, 1,2-Benzoxazol-7-ol interacts with fungal enzymes, contributing to its antifungal activity . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, inhibiting their function and leading to the death of the microorganisms.

Cellular Effects

1,2-Benzoxazol-7-ol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1,2-Benzoxazol-7-ol has been observed to induce apoptosis by modulating signaling pathways such as the p53 pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 1,2-Benzoxazol-7-ol impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of 1,2-Benzoxazol-7-ol involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, 1,2-Benzoxazol-7-ol binds to the active site of bacterial enzymes, inhibiting their activity and resulting in antibacterial effects . Additionally, it can activate certain signaling pathways in cancer cells, leading to apoptosis . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzoxazol-7-ol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,2-Benzoxazol-7-ol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 1,2-Benzoxazol-7-ol in in vitro and in vivo studies has demonstrated sustained antibacterial and antifungal effects, although the potency may diminish over time .

Dosage Effects in Animal Models

The effects of 1,2-Benzoxazol-7-ol vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and antifungal activity without notable adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

1,2-Benzoxazol-7-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of metabolites that may contribute to its biological activity . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the oxidation and detoxification of 1,2-Benzoxazol-7-ol . The effects on metabolic flux and metabolite levels are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1,2-Benzoxazol-7-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes through active and passive transport mechanisms . Once inside the cells, 1,2-Benzoxazol-7-ol can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

1,2-Benzoxazol-7-ol exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 1,2-Benzoxazol-7-ol may localize to the mitochondria, where it can exert its effects on cellular respiration and energy production . Understanding the subcellular localization of 1,2-Benzoxazol-7-ol is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

特性

IUPAC Name |

1,2-benzoxazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKCOMOHIDVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614339 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55559-31-4 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

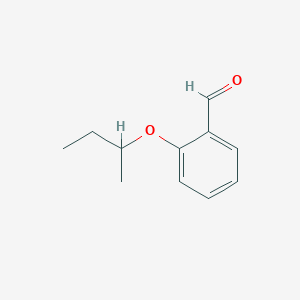

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)